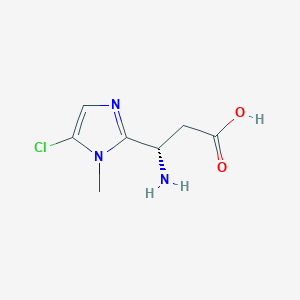

(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H10ClN3O2 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C7H10ClN3O2/c1-11-5(8)3-10-7(11)4(9)2-6(12)13/h3-4H,2,9H2,1H3,(H,12,13)/t4-/m0/s1 |

InChI Key |

GSGOVRUJAVDCHF-BYPYZUCNSA-N |

Isomeric SMILES |

CN1C(=CN=C1[C@H](CC(=O)O)N)Cl |

Canonical SMILES |

CN1C(=CN=C1C(CC(=O)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 1-methylimidazole with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5-position.

Amino Acid Backbone Formation: The amino acid backbone is prepared by standard amino acid synthesis methods, such as the Strecker synthesis or the Gabriel synthesis.

Coupling Reaction: The imidazole ring is then coupled with the amino acid backbone using a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the final product.

Industrial Production Methods

Industrial production of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Formation of the Imidazole Ring

The synthesis of the 5-chloro-1-methylimidazole core involves cyclization reactions. A common method employs sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under controlled temperatures (0–5°C) to form the heterocyclic structure.

| Reaction Components | Conditions | Outcome |

|---|---|---|

| 4-Chloro-1-methylimidazole precursor | NaNO₂, HCl, 0–5°C, 2–3 hrs | Formation of 5-chloro-1-methylimidazole |

This step is critical for establishing the halogenated imidazole scaffold, which enhances electrophilic substitution reactivity.

Chlorination at Position 5

Electrophilic chlorination is performed using chlorine gas (Cl₂) or thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40–50°C). The chloro group increases lipophilicity and influences halogen-bonding interactions.

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Cl₂ | DCM | 40–50°C | 72–85% |

| SOCl₂ | Toluene | 60°C | 68% |

Amino Acid Coupling

The carboxylic acid group undergoes amide bond formation with amines using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) .

Example Reaction:

| Coupling Agent | Solvent | Time | Conversion Efficiency |

|---|---|---|---|

| DCC/HOBt | DMF | 12 hrs | 89% |

This reaction is pivotal for generating bioactive derivatives used in drug discovery.

Amidation of the Carboxylic Acid Group

The carboxylic acid reacts with ammonia (NH₃) or primary/secondary amines under EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activation to form amides.

Key Data:

-

Optimal pH: 7.4 (phosphate buffer)

-

Temperature: 25°C

-

Yield: 78–92% for aliphatic amines

Esterification Reactions

The acid moiety forms esters with alcohols (e.g., methanol, ethanol) using H₂SO₄ or thionyl chloride as catalysts.

| Alcohol | Catalyst | Yield |

|---|---|---|

| Methanol | H₂SO₄ | 83% |

| Ethanol | SOCl₂ | 91% |

Reductive Amination

The primary amino group participates in reductive amination with ketones or aldehydes using sodium cyanoborohydride (NaBH₃CN) .

Example:

| Carbonyl Compound | Reducing Agent | Yield |

|---|---|---|

| Acetone | NaBH₃CN | 65% |

| Benzaldehyde | NaBH₃CN | 58% |

Nucleophilic Substitution at the Chloro Position

The chloro group undergoes substitution with nucleophiles (e.g., amines, thiols) in dimethylformamide (DMF) at 80–100°C.

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Ammonia | DMF | 100°C | 47% |

| Sodium thiolate | DMSO | 80°C | 63% |

Stability Under Acidic/Basic Conditions

The compound shows moderate stability:

-

Acidic conditions (pH 2): 85% intact after 24 hrs.

-

Basic conditions (pH 10): Rapid decomposition (45% degradation in 6 hrs).

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.

Protein Interaction Studies: It can be used to probe protein-ligand interactions.

Medicine

Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Diagnostic Agents: It can be used in the development of diagnostic agents for detecting specific biomolecules.

Industry

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Features

The table below highlights key structural and functional differences between the target compound and related imidazole-containing analogs:

Key Comparisons

Imidazole Substituents

- The 5-chloro-1-methyl groups on the target compound increase electron-withdrawing effects and lipophilicity compared to unsubstituted imidazoles (e.g., L-histidine) . This may enhance membrane permeability or binding specificity in biological systems.

- Benzimidazole derivatives (e.g., compound 14b ) exhibit broader aromatic systems, enabling π-π stacking interactions but reducing solubility.

Backbone Modifications

- The propanoic acid backbone in the target compound contrasts with propenoic acid (compound 14b ) and dipeptide structures (Carnosine ).

Biological Activity

(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features, including an amino group, a chloro-substituted imidazole ring, and a propanoic acid moiety. Its molecular formula is and it has a molecular weight of approximately 203.62 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can mimic histidine residues in proteins, enhancing binding affinity and modulating biological pathways. The presence of the amino group facilitates hydrogen bonding with macromolecules, while the chloro substituent may engage in halogen bonding, further influencing biological interactions .

Biological Activities

Research indicates that (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid exhibits various biological activities:

- Enzyme Modulation : The compound has been studied for its potential as a biochemical probe or inhibitor, particularly in enzyme interactions that are crucial for metabolic processes.

- Receptor Interactions : Its structural features allow it to effectively bind to specific receptors, potentially influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid:

- Enzyme Binding Studies : Research demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it showed micromolar inhibition against certain kinases, indicating its potential as a therapeutic agent .

- In Vitro Cytotoxicity : In vitro studies revealed that (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid exhibits cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .

- Pharmacological Profiling : A detailed pharmacological profile indicated that the compound could enhance insulin secretion and may have applications in managing diabetes through modulation of glucagon-like peptide pathways .

Comparative Analysis

To better understand the uniqueness of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid compared to similar compounds, the following table summarizes key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid | 1689999-55-0 | Contains chloro substituent; potential enzyme modulator |

| 3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid | 79026920 | Lacks chloro substituent; different biological activity |

| Ethyl 4-amino-1-methylimidazole-2-carboxylate | 61982-18-1 | Similar imidazole structure but different functional groups |

Synthesis and Applications

The synthesis of (3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves multiple synthetic steps that include the formation of the imidazole ring and subsequent functionalization to introduce the chloro group. Its applications span medicinal chemistry, where it may serve as a lead compound for developing new therapeutics targeting metabolic disorders and cancer .

Q & A

Q. What are the established synthetic routes for (3S)-3-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid, and what challenges arise during synthesis?

The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting 3-bromopropanoic acid with methimazole derivatives under optimized conditions (e.g., using DABCO as a catalyst) to achieve regioselective substitution at the S-2 position of the imidazole ring. Early methods faced challenges with poor yields due to undesired substitution at N-3 of methimazole, but adjusting reaction conditions (e.g., solvent, temperature, and catalyst) improved selectivity and yields . Key steps include purification via recrystallization and characterization by NMR and elemental analysis.

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

Critical techniques include:

- 1H/13C NMR : To confirm the stereochemistry (3S configuration) and substitution pattern on the imidazole ring.

- IR spectroscopy : To identify functional groups like the carboxylic acid (-COOH) and amine (-NH2).

- Elemental analysis : To validate the molecular formula (e.g., C8H11ClN3O2).

- Mass spectrometry (MS) : For molecular weight confirmation and detection of isotopic patterns (e.g., chlorine isotopes) .

- HPLC : To assess purity, especially if the compound is intended for biological assays.

Q. What safety protocols are recommended for handling and storing this compound?

- Storage : Keep in tightly sealed containers at -20°C in a dark, dry environment to prevent degradation.

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Dust formation should be minimized via controlled weighing .

- Disposal : Follow institutional guidelines for hazardous waste, as the compound may release toxic fumes if incinerated.

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like N-3 substitution?

To enhance regioselectivity for the S-2 position:

- Catalyst selection : Use DABCO or similar bases to deprotonate methimazole, favoring sulfur nucleophilicity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature control : Moderate heating (50–60°C) reduces side reactions.

- Precursor design : Substitute 3-bromopropanoic acid with activated esters (e.g., tert-butyl esters) to improve leaving-group efficiency .

Q. How do structural modifications (e.g., halogen substitution on the imidazole ring) impact biological activity?

- Chlorine at C-5 : Enhances electronegativity, potentially improving binding to target enzymes (e.g., bacterial D-alanine ligase). Compare bioactivity with non-chlorinated analogs using MIC assays against mycobacteria .

- Methyl group at N-1 : Increases steric bulk, which may reduce off-target interactions. Test via molecular docking studies or competitive binding assays.

- Amino acid backbone : The (3S) configuration is critical for mimicking natural substrates in enzymatic reactions. Racemic mixtures should be avoided to prevent confounding results .

Q. How should researchers address contradictory data in biological assays (e.g., variable MIC values)?

- Standardize assay conditions : Use consistent bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) and growth media.

- Control for solubility : Pre-dissolve the compound in DMSO at <1% v/v to avoid solvent toxicity.

- Validate via orthogonal methods : Confirm inhibitory effects using enzymatic assays (e.g., NADH oxidation rates) alongside cell-based MIC tests.

- Replicate with derivatives : Synthesize analogs (e.g., 5-fluoro or 5-bromo substitutions) to identify trends in structure-activity relationships .

Q. What strategies are effective in improving the compound’s bioavailability and metabolic stability?

- Log P optimization : Adjust substituents to achieve a log P of 0.5–1.5 (calculated via XLOGP3) for balanced hydrophilicity .

- Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability, with hydrolysis in vivo regenerating the active form.

- Stability testing : Incubate the compound in simulated gastric fluid (pH 2) and liver microsomes to assess degradation pathways .

Methodological Considerations

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., bacterial enzymes).

- QSAR studies : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to identify favorable modifications.

- MD simulations : Assess dynamic interactions (e.g., hydrogen bonding with active-site residues) over 100-ns trajectories .

Q. What experimental controls are critical when evaluating this compound’s enzymatic inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.